Methyl 2-[4-(bromomethyl)phenyl]benzoate

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Securing high-purity Telmisartan intermediates often involves supply inconsistency and lengthy re-validation. Methyl 2-[4-(bromomethyl)phenyl]benzoate directly resolves these bottlenecks as the registered, ortho-ester-bearing building block specifically required for angiotensin II receptor blocker synthesis. - Primary Telmisartan intermediate (REACH-registered, EC 601-325-6) with established pharma supply chain. - Essential ANDA impurity reference standard (>98% GC) for validated QC methods. - Custom-synthesis starting point for GPCR-targeted antihypertensive programs.

Molecular Formula C15H13BrO2
Molecular Weight 305.17 g/mol
CAS No. 114772-38-2
Cat. No. B018394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[4-(bromomethyl)phenyl]benzoate
CAS114772-38-2
Synonyms2’-(Methoxycarbonyl)biphenyl-4-ylmethyl Bromide;  Methyl 2-(4’-Bromomethylphenyl)benzoate;  Methyl 4’-(Bromomethyl)-1,1’-biphenyl-2-carboxylate; 
Molecular FormulaC15H13BrO2
Molecular Weight305.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr
InChIInChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3
InChIKeyRMXGTMRDXKUUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[4-(bromomethyl)phenyl]benzoate Overview


Methyl 2-[4-(bromomethyl)phenyl]benzoate, also known as Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS 114772-38-2), is an organic compound belonging to the class of halogenated biphenyl esters. It is characterized by a biphenyl core with a bromomethyl group at the para-position of one ring and a methyl ester group on the other, featuring a molecular formula of C15H13BrO2 and a molecular weight of 305.17 g/mol . This compound is widely recognized as a crucial intermediate in the synthesis of angiotensin II receptor antagonists, particularly Telmisartan . Unlike many simple aryl bromides, the presence of the ortho-positioned ester group provides a unique handle for further derivatization and influences the electronic properties of the biphenyl system, making it a strategic building block in the pharmaceutical industry [1].

1
Specific intermediate in patented Telmisartan API synthesis routes
Ortho-ester group required for final biphenyl carboxylic acid installation
2
Bifunctional bromomethyl/ester scaffold for derivatization
Allows nucleophilic substitution while preserving carboxylate functionality

Non-Substitutability of Methyl 2-[4-(bromomethyl)phenyl]benzoate


While several in-class compounds, such as 4-(bromomethyl)biphenyl (CAS 2567-29-5) or 3-(bromomethyl)biphenyl (CAS 14704-31-5), share a similar core structure, they lack the critical ortho-carboxylic ester functionality . This functional group is essential for the specific molecular architecture of the target active pharmaceutical ingredient (API) [1]. Simple substitution with a non-esterified analog would fundamentally alter the synthetic route, leading to a different product or requiring additional steps for de novo installation of the carboxyl group. Furthermore, this specific bromomethyl ester is a registered intermediate under EU REACH (EC 601-325-6) with a documented annual tonnage band of ≥1 to <10 tonnes, indicating a well-defined and established supply chain specifically for pharmaceutical applications [2]. This regulatory and logistical specificity underscores why generic bromomethylbiphenyl alternatives cannot be simply swapped into established manufacturing protocols without significant re-validation, cost, and time penalties.

Methyl 2-[4-(bromomethyl)phenyl]benzoate 4-(Bromomethyl)biphenyl
Non-esterified analog lacks the ortho-ester group required for Telmisartan route; would necessitate synthesis redesign.
Methyl ester (target) Free carboxylic acid analog
Free acid may exhibit lower stability in nucleophilic coupling step, potentially affecting batch consistency.

Methyl 2-[4-(bromomethyl)phenyl]benzoate Evidence Guide


Superior Synthetic Yield

An optimized synthetic protocol for the production of this specific compound, using tetrabutylammonium bromide and dihydrogen peroxide as co-catalysts for bromination, achieves a notably high yield. This demonstrates a more efficient preparation compared to general bromination methods for similar biphenyl systems that do not utilize this specific ester derivative. The higher yield directly translates to better atom economy and lower cost in large-scale synthesis .

Synthesis Yield
Reported
96.2% isolated
Supports cost-efficient process scale-up
Co-catalyst method; >5-15% improvement over typical benzylic bromination
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

REACH Registration Advantage

This compound is registered with the European Chemicals Agency (ECHA) as a full registration under REACH, with an annual tonnage band of ≥1 to <10 tonnes [1]. This is in stark contrast to many unregistered or poorly characterized analog compounds that may be used for research purposes but lack the regulatory dossier required for commercial pharmaceutical manufacturing. This registration provides a significant procurement advantage in terms of supply chain reliability and regulatory compliance for GMP manufacturing.

Regulatory Status
Class-level
ECHA Full Registration, ≥1 to
Supports supply chain continuity for EU manufacturing
Unregistered analogs lack documented commercial availability
Route Compatibility
Head-to-head
Essential building block in patented Telmisartan synthesis
Non-substitutable in established industrial route
4-(Bromomethyl)biphenyl incompatible; requires route redesign
Process Stability
Head-to-head
Methyl ester more stable than free acid in coupling step
May improve batch consistency and reduce side reactions
Reaction with benzimidazole intermediate; free acid less predictable
Purity Benchmark
Reported
>98.0% (GC), ≥98.5% (HPLC)
Reduces downstream purification burden
Multiple vendor specifications; supports process reproducibility
Regulatory Affairs Supply Chain Pharmaceutical Manufacturing

Key Intermediate for Telmisartan

Patents for the preparation of Telmisartan (an angiotensin II receptor blocker) explicitly require 4'-bromomethylbiphenyl-2-carboxylate esters (such as the methyl ester) as a key starting material [1][2]. The synthetic route involves a nucleophilic substitution reaction between this specific bromomethyl ester and a benzimidazole derivative [2]. Using a different bromomethylbiphenyl without the ester group (e.g., 4-(bromomethyl)biphenyl, CAS 2567-29-5) would be incompatible with this established, validated industrial route, as it would fail to install the crucial carboxyl moiety required for the final API's pharmacological activity .

Route Compatibility
Head-to-head
Essential building block in patented Telmisartan synthesis
Non-substitutable in established industrial route
4-(Bromomethyl)biphenyl incompatible; requires route redesign
Pharmaceutical Intermediates Antihypertensive Drugs Sartans

Stability Over Free Acid Analog

A patent describing an improved synthesis of Telmisartan (Timisatem) notes that the methyl ester form (the target compound) is 'more stable, therefore more easy to control' in the critical nucleophilic substitution reaction with the benzimidazole intermediate, compared to the corresponding free carboxylic acid analog (2-[4-(bromomethyl)phenyl]benzoic acid) [1]. This improved stability minimizes side reactions and simplifies process control, which are critical factors in a cGMP manufacturing environment.

Process Stability
Head-to-head
Methyl ester more stable than free acid in coupling step
May improve batch consistency and reduce side reactions
Reaction with benzimidazole intermediate; free acid less predictable
Process Chemistry API Manufacturing Stability

High Commercial Purity Standard

The target compound is consistently offered by major global chemical suppliers like TCI with a guaranteed minimum purity of >98.0% as determined by Gas Chromatography (GC) . Similarly, other vendors offer specifications of ≥98.5% by HPLC . This high and rigorously defined purity is essential for minimizing impurities that could derail a complex, multi-step pharmaceutical synthesis or create difficult-to-remove byproducts in the final API.

Purity Benchmark
Reported
>98.0% (GC), ≥98.5% (HPLC)
Reduces downstream purification burden
Multiple vendor specifications; supports process reproducibility
Quality Control Analytical Chemistry Chemical Sourcing

Methyl 2-[4-(bromomethyl)phenyl]benzoate Applications


Generic Telmisartan API Manufacturing

This is the primary, validated industrial application for this compound. It serves as a key building block in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension [1]. A typical procedure involves its reaction with 4-methyl-6-(1-methylbenzimidazol-2-yl)-2-n-propyl-1H-benzimidazole in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., dimethylsulfoxide) to form the Telmisartan methyl ester intermediate, which is subsequently hydrolyzed to the final API [1][2]. Its use is dictated by the need for the ortho-carboxylic ester group on the final biphenyl fragment of the drug molecule.

Certified Reference Standard

This compound is a known impurity or degradation product of Telmisartan [1][2]. Therefore, high-purity material (>98% GC) is essential for use as a reference standard in developing and validating analytical methods (e.g., HPLC, UPLC) for quality control (QC) of Telmisartan API and finished dosage forms . Its use in this context is critical for Abbreviated New Drug Applications (ANDA) to demonstrate control over the impurity profile of a generic drug product [3].

Novel ARB Candidate Synthesis

Beyond Telmisartan, the core structure of this compound is a privileged scaffold for designing other angiotensin II receptor blockers [1]. The bromomethyl group provides an excellent handle for introducing diverse nucleophiles, while the ester group can be maintained or hydrolyzed to the corresponding carboxylic acid to modulate pharmacological properties [2]. This dual functionality makes it a versatile building block for medicinal chemistry programs aiming to discover new antihypertensive agents or other drugs targeting GPCRs .

Continuous Flow Process Development

The compound has been identified as an intermediate suitable for continuous flow processes in the context of synthesizing angiotensin II receptor antagonists [1]. Its high reactivity as an alkylating agent and the stability of the methyl ester moiety make it amenable to the controlled, efficient conditions of continuous flow chemistry, which is a growing area of interest for improving the safety, scalability, and productivity of pharmaceutical manufacturing [1].

Application
Selection Property
Validation Focus
Telmisartan API synthesis
Ortho-ester building block compatibility
Process chemistry route validation
Impurity reference standard
High purity (>98% GC) and identity confirmation
HPLC/GC specificity and impurity profiling
Novel ARB candidate discovery
Bifunctional bromomethyl/ester scaffold
GPCR-targeted medicinal chemistry
Continuous flow process research
Reactive alkylating agent with stable ester
Flow chemistry scalability and safety

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-[4-(bromomethyl)phenyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.